molecular formula C19H14N4O3S B2624793 N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1207017-07-9

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2624793
CAS No.: 1207017-07-9
M. Wt: 378.41
InChI Key: XADDTGIOPOIFJF-UHFFFAOYSA-N
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Description

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an oxadiazole ring, an isoxazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Oxadiazole Ring: : This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of 3-(methylthio)benzohydrazide with an appropriate carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the 1,3,4-oxadiazole ring.

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction. This involves the reaction of a nitrile oxide (generated in situ from a nitro compound) with a suitable alkyne or alkene.

  • Coupling Reactions: : The final step involves coupling the oxadiazole and isoxazole intermediates through amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylthio group in the compound can undergo oxidation to form a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The nitro groups, if present in intermediates, can be reduced to amines using reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic conditions.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.

    Dehydrating Agents: Phosphorus oxychloride.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Amines: From reduction of nitro intermediates.

    Halogenated and Nitrated Derivatives: From electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.

Mechanism of Action

The mechanism by which N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-phenyl-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide: Lacks the methylthio group, which may affect its reactivity and biological activity.

    N-(5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide: Similar structure but with a methyl group instead of a methylthio group, potentially altering its chemical properties.

Uniqueness

The presence of the methylthio group in N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This functional group can participate in specific interactions and reactions that are not possible with other substituents.

Properties

IUPAC Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-27-14-9-5-8-13(10-14)18-21-22-19(25-18)20-17(24)15-11-16(26-23-15)12-6-3-2-4-7-12/h2-11H,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADDTGIOPOIFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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